An In-depth Technical Guide to the Physicochemical Properties of 3-benzoyl-7-hydroxy-2H-chromen-2-one
An In-depth Technical Guide to the Physicochemical Properties of 3-benzoyl-7-hydroxy-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-benzoyl-7-hydroxy-2H-chromen-2-one, a coumarin derivative of significant interest in biomedical research. This document collates available data on its fundamental chemical and physical characteristics, spectral properties, and biological activities. Detailed experimental protocols for the determination of key physicochemical parameters are also provided to facilitate further research and characterization of this compound. The guide also visualizes the key signaling pathways in which this molecule is implicated, offering a deeper understanding of its mechanism of action.
Chemical and Physical Properties
3-benzoyl-7-hydroxy-2H-chromen-2-one, also known as 3-benzoyl-7-hydroxycoumarin, is a polycyclic aromatic compound belonging to the coumarin family. Its structure features a benzoyl group at the 3-position and a hydroxyl group at the 7-position of the 2H-chromen-2-one core. These substitutions significantly influence its electronic distribution and, consequently, its chemical and biological properties.
Table 1: General and Computed Physicochemical Properties of 3-benzoyl-7-hydroxy-2H-chromen-2-one
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀O₄ | PubChem |
| Molecular Weight | 266.25 g/mol | PubChem[1] |
| CAS Number | 19088-67-6 | Benchchem[2] |
| XLogP3 | 3.1 | PubChem[1] |
| Polar Surface Area (PSA) | 63.6 Ų | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
Table 2: Experimental Physicochemical Properties of 3-benzoyl-7-hydroxy-2H-chromen-2-one
| Property | Value | Notes |
| Melting Point | Not available | Data for the isomeric 3-(2-Benzoyl)-7-hydroxycoumarin is reported as 302 °C. However, this may not be representative.[3] |
| Solubility | DMF: soluble | Quantitative solubility data in common solvents is not readily available.[3] |
| pKa (7-hydroxyl group) | Not available | The pKa of the parent 7-hydroxycoumarin is approximately 7.8. The electron-withdrawing benzoyl group at the 3-position is expected to decrease this value, making it more acidic. |
Spectral Properties
The extended π-system of 3-benzoyl-7-hydroxy-2H-chromen-2-one gives rise to distinct spectral properties, particularly in the ultraviolet-visible region, and it is known to be fluorescent.
Table 3: Spectral Properties of 3-benzoyl-7-hydroxy-2H-chromen-2-one
| Parameter | Value | Solvent | Source |
| UV-Vis Absorption (λmax) | 350 nm | DMF | Kurt et al. (2019)[4] |
| 353 nm | DMSO | Kurt et al. (2019)[4] | |
| Molar Absorptivity (ε) | Not available | - | |
| Fluorescence Emission (λem) | Not available | - | |
| Fluorescence Quantum Yield (Φ) | Not available | - |
Biological Activity and Signaling Pathways
3-benzoyl-7-hydroxy-2H-chromen-2-one has been identified as a potent inhibitor of human dipeptidyl peptidase III (hDPP III), a zinc-dependent exopeptidase.[2] This enzyme is involved in several physiological processes, including the renin-angiotensin system and the Keap1-Nrf2 antioxidant response pathway.
Inhibition of Dipeptidyl Peptidase III (DPP3)
DPP3 is known to degrade various bioactive peptides, including angiotensin II. By inhibiting DPP3, 3-benzoyl-7-hydroxy-2H-chromen-2-one can modulate the levels of these peptides, which has implications for blood pressure regulation and cardiovascular function.
Modulation of the Keap1-Nrf2 Antioxidant Pathway
DPP3 has been shown to interact with Keap1, a key regulator of the Nrf2 transcription factor. Nrf2 plays a crucial role in the cellular antioxidant response. The inhibition of DPP3 by 3-benzoyl-7-hydroxy-2H-chromen-2-one could potentially modulate this pathway, although the exact mechanism of this indirect regulation is still under investigation.
Experimental Protocols
The following are generalized experimental protocols for determining the key physicochemical properties of coumarin derivatives like 3-benzoyl-7-hydroxy-2H-chromen-2-one.
Determination of Melting Point
The melting point can be determined using a digital melting point apparatus.
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Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
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Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
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Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.
Determination of Solubility
The solubility of the compound in various solvents can be determined using the shake-flask method followed by UV-Vis spectrophotometry.
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Sample Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed vial.
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Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: The saturated solution is filtered through a syringe filter (e.g., 0.45 µm) to remove undissolved solid.
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Quantification: The concentration of the compound in the filtrate is determined by measuring its absorbance using a UV-Vis spectrophotometer at its λmax and comparing it to a standard calibration curve.
Determination of pKa
The pKa of the 7-hydroxyl group can be determined by spectrophotometric titration.
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Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO). A series of buffer solutions with a range of known pH values are also prepared.
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Spectral Measurement: A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis absorption spectrum is recorded for each pH.
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Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the compound have different molar absorptivities is plotted against the pH. The pKa is the pH at which the concentration of the protonated and deprotonated species are equal, which corresponds to the inflection point of the resulting sigmoidal curve.
Measurement of UV-Vis and Fluorescence Spectra
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Solution Preparation: Solutions of the compound at various known concentrations are prepared in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO).
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UV-Vis Measurement: The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-600 nm). The wavelength of maximum absorbance (λmax) and the absorbance values are recorded. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
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Fluorescence Measurement: The fluorescence emission and excitation spectra are recorded using a spectrofluorometer.
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Excitation Spectrum: The emission wavelength is fixed at the expected maximum, and the excitation wavelength is scanned.
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Emission Spectrum: The excitation wavelength is fixed at the λmax determined from the absorption spectrum, and the emission wavelength is scanned.
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Quantum Yield Determination: The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The integrated fluorescence intensity and the absorbance of the sample and the standard at the excitation wavelength are measured. The quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Conclusion
3-benzoyl-7-hydroxy-2H-chromen-2-one is a versatile coumarin derivative with significant potential in drug discovery and as a fluorescent probe, largely owing to its potent inhibition of DPP3. While some of its fundamental physicochemical properties are well-documented, further experimental characterization of its melting point, solubility in various solvents, pKa, and a complete fluorescence profile is warranted to fully elucidate its potential for various applications. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers working with this and related compounds.
References
- 1. 3-benzoyl-7-hydroxy-2H-chromen-2-one | C16H10O4 | CID 5413038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-benzoyl-7-hydroxy-2H-chromen-2-one | 19088-67-6 | Benchchem [benchchem.com]
- 3. 3-(2-Benzolyl)-7-hydroxycoumarin , 64887-40-7 - CookeChem [cookechem.com]
- 4. A detailed study on the optical properties of 3-benzoyl-7-hydroxy coumarin compound in different solvents and concentrations | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
